molecular formula C26H31N3O2 B11512241 1-[ethyl(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide

1-[ethyl(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11512241
M. Wt: 417.5 g/mol
InChI Key: UOWPCVLHQOXEGY-UHFFFAOYSA-N
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Description

1-[ethyl(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[ethyl(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the ethyl and acetyl groups.

The next step involves the formation of the amide bond between the indole derivative and the cyclohexanecarboxylic acid derivative. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the amide coupling step. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[ethyl(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-[ethyl(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by:

    Binding to receptors: Interacting with G-protein coupled receptors (GPCRs) or nuclear receptors, leading to changes in cellular signaling pathways.

    Inhibiting enzymes: Acting as an inhibitor of specific enzymes involved in disease processes, such as kinases or proteases.

    Modulating gene expression: Influencing the expression of genes involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    Indole-3-carbinol: A compound with anticancer properties found in cruciferous vegetables.

Uniqueness

1-[ethyl(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-[ethyl-[2-(1H-indol-3-yl)acetyl]amino]-N-(3-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C26H31N3O2/c1-3-29(24(30)17-20-18-27-23-13-6-5-12-22(20)23)26(14-7-4-8-15-26)25(31)28-21-11-9-10-19(2)16-21/h5-6,9-13,16,18,27H,3-4,7-8,14-15,17H2,1-2H3,(H,28,31)

InChI Key

UOWPCVLHQOXEGY-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)CC1=CNC2=CC=CC=C21)C3(CCCCC3)C(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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